molecular formula C16H16O3 B6296289 5-Benzyloxy-2-methylbenzoic acid methyl ester CAS No. 2221812-12-8

5-Benzyloxy-2-methylbenzoic acid methyl ester

Cat. No.: B6296289
CAS No.: 2221812-12-8
M. Wt: 256.30 g/mol
InChI Key: WSXWKFRLBBQZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-2-methylbenzoic acid methyl ester typically involves the esterification of 5-benzyloxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-2-methylbenzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyloxy-2-methylbenzoic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyloxy-2-methylbenzoic acid methyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyloxy-2-methylbenzoic acid methyl ester is unique due to the presence of both benzyloxy and methyl groups on the benzene ring, which enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-methyl-5-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-8-9-14(10-15(12)16(17)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXWKFRLBBQZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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